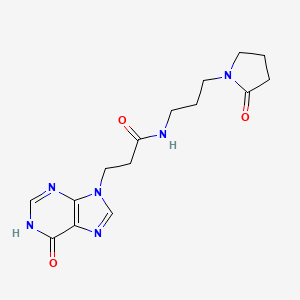![molecular formula C40H34N2O6 B12716959 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine CAS No. 84142-16-5](/img/structure/B12716959.png)
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid; N-methyl-2-(11-methylbenzobbenzazepin-5-yl)ethanamine is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene backbone with carboxylic acid and hydroxyl functional groups, as well as a benzazepine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of β-naphthol with aldehydes and pyrazolones in the presence of ammonium acetate as a catalyst . This reaction is carried out under normal heating conditions and results in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.
化学反应分析
Types of Reactions
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced naphthalene derivatives.
Substitution: Halogenated or nitrated naphthalene compounds.
科学研究应用
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzazepine moiety may interact with neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
- 4-[(3-carboxy-2-hydroxy-1-naphthalenyl)methyl]-3-hydroxy-2-naphthalenecarboxylic acid
- 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives
Uniqueness
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid is unique due to its combination of naphthalene and benzazepine structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
属性
CAS 编号 |
84142-16-5 |
|---|---|
分子式 |
C40H34N2O6 |
分子量 |
638.7 g/mol |
IUPAC 名称 |
4-(3-carboxy-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carboxylic acid;N-methyl-2-(11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |
InChI |
InChI=1S/C22H14O6.C18H20N2/c23-19-15(21(25)26)9-11-5-1-3-7-13(11)17(19)18-14-8-4-2-6-12(14)10-16(20(18)24)22(27)28;1-19-12-11-14-13-15-7-3-5-9-17(15)20(2)18-10-6-4-8-16(14)18/h1-10,23-24H,(H,25,26)(H,27,28);3-10,13,19H,11-12H2,1-2H3 |
InChI 键 |
YZDWVQNXCXTFIG-UHFFFAOYSA-N |
规范 SMILES |
CNCCC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C.C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



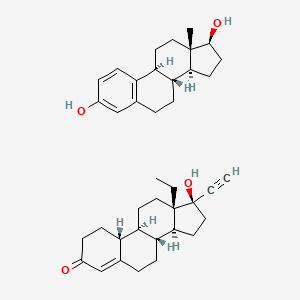
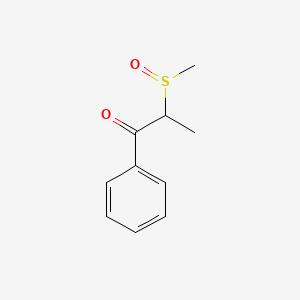
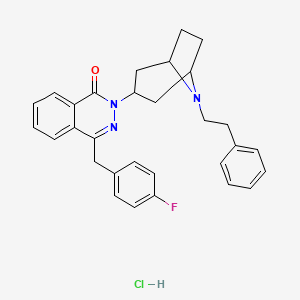
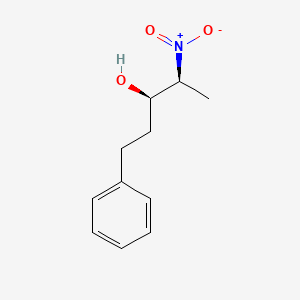
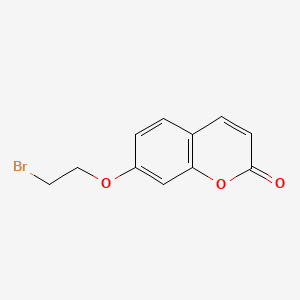

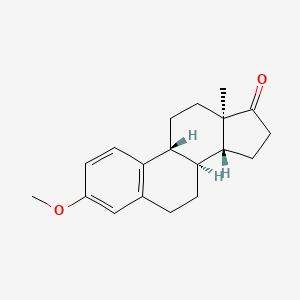
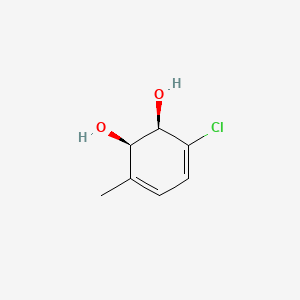
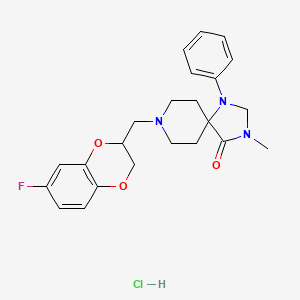
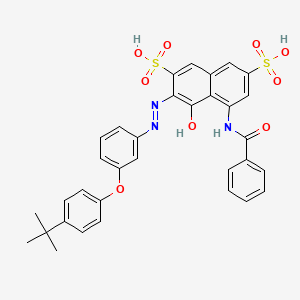
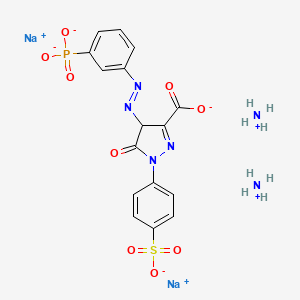
![N,N-dimethyl-3-(4,5,5-trioxo-10H-pyridazino[4,5-b][1,4]benzothiazin-3-yl)propan-1-amine oxide;hydrochloride](/img/structure/B12716970.png)
